1-Nitrononane
Overview
Description
1-Nitrononane is a nitroalkane compound with the molecular formula C9H19NO2 . It is a colorless liquid with a strong odor and is primarily used as a starting material in the synthesis of various organic compounds due to its versatile reactivity.
Preparation Methods
1-Nitrononane can be synthesized through several methods, with the most common being the displacement of alkyl halides . This method involves treating alkyl halides with metal nitrite, typically in a solvent like dimethylformamide (DMF), which helps dissolve the nitrite and accelerate the reaction . The reaction is typically performed at room temperature, and the nitrite is formed due to the ambident nature of the nitrite anion, which bears two different nucleophilic centers .
Another method involves the direct nitration of alkanes . This industrial process can be performed in either liquid or vapor phase. In liquid-phase nitration, the hydrocarbon is heated with strong nitric acid under pressure at around 140°C .
Chemical Reactions Analysis
1-Nitrononane undergoes various chemical reactions, including:
Oxidation: Nitroalkanes can be oxidized to form nitro alcohols or nitro acids, depending on the conditions and reagents used.
Reduction: Reduction of nitroalkanes typically yields amines. Common reducing agents include hydrogen gas with a metal catalyst (e.g., palladium on carbon) or chemical reductants like lithium aluminum hydride.
Substitution: Nitroalkanes can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common reagents used in these reactions include hydrogen gas, metal catalysts, and various reducing agents . The major products formed from these reactions are typically amines, alcohols, or acids, depending on the specific reaction conditions .
Scientific Research Applications
1-Nitrononane is used in various scientific research applications, including:
Chemistry: It serves as a starting material for the synthesis of more complex organic compounds.
Biology: Nitroalkanes, including this compound, are studied for their potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore the potential medicinal properties of nitroalkanes, including their use as intermediates in drug synthesis.
Industry: this compound is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 1-nitrononane involves its reactivity as a nitroalkane. The nitro group (-NO2) is highly polar and can participate in various chemical reactions, including nucleophilic substitution and reduction. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
1-Nitrononane can be compared with other nitroalkanes, such as 1-nitropropane, 2-nitropropane, and nitroethane . These compounds share similar chemical properties and reactivity due to the presence of the nitro group. this compound is unique in its longer carbon chain, which can influence its physical properties and reactivity in certain reactions .
Conclusion
This compound is a versatile nitroalkane with significant applications in chemistry, biology, medicine, and industry. Its unique chemical properties and reactivity make it a valuable compound for various scientific research and industrial processes.
Properties
IUPAC Name |
1-nitrononane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-2-3-4-5-6-7-8-9-10(11)12/h2-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAIRUATTZJOIQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10498919 | |
Record name | 1-Nitrononane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10498919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2216-21-9 | |
Record name | 1-Nitrononane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2216-21-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Nitrononane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10498919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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